molecular formula C6H9N3O4 B6298679 1-Methyl-1H-imidazol-5-amine oxalate CAS No. 2225879-17-2

1-Methyl-1H-imidazol-5-amine oxalate

Cat. No.: B6298679
CAS No.: 2225879-17-2
M. Wt: 187.15 g/mol
InChI Key: WHHAIKIZLNSAHQ-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazol-5-amine oxalate is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methyl group at the 1-position and an amine group at the 5-position of the imidazole ring, with oxalate as the counterion. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

Target of Action

1-Methyl-1H-imidazol-5-amine oxalate is a derivative of imidazole, a heterocyclic organic compoundImidazole derivatives have been found to interact with various proteins, including myoglobin and sensor protein fixl .

Mode of Action

For instance, they can act as ligands, binding to the active site of a protein and influencing its function .

Biochemical Pathways

Imidazole derivatives are key components of several biochemical pathways. They are involved in the synthesis of purines, an essential class of molecules in many biological processes . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1H-imidazol-5-amine oxalate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar cyclization methods. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-imidazol-5-amine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into different reduced forms of imidazole.

    Substitution: The amine and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives. Substitution reactions can result in a wide range of functionalized imidazoles.

Scientific Research Applications

1-Methyl-1H-imidazol-5-amine oxalate has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: Lacks the amine group at the 5-position.

    5-Aminoimidazole: Lacks the methyl group at the 1-position.

    1-Methyl-1H-imidazole-4-amine: Has the amine group at the 4-position instead of the 5-position.

Uniqueness

1-Methyl-1H-imidazol-5-amine oxalate is unique due to the specific positioning of the methyl and amine groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-methylimidazol-4-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.C2H2O4/c1-7-3-6-2-4(7)5;3-1(4)2(5)6/h2-3H,5H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHAIKIZLNSAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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